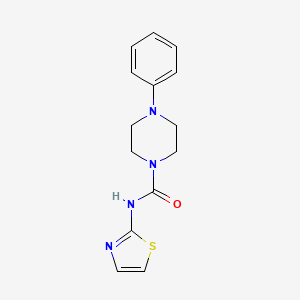

4-phenyl-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

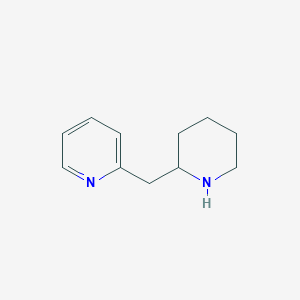

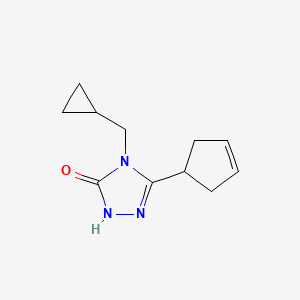

4-phenyl-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C14H16N4OS and its molecular weight is 288.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Research has delved into the synthesis of compounds containing piperazine-1-carboxamide structures, exploring their potential in biological applications. A study by Başoğlu et al. (2013) demonstrated the microwave-assisted synthesis of hybrid molecules integrating penicillanic or cephalosporanic acid moieties with piperazine derivatives. These compounds exhibited antimicrobial, antilipase, and antiurease activities, suggesting their potential in medical and pharmaceutical research. The study highlights the versatility of piperazine-based compounds in designing new therapeutics with varied biological activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antimicrobial and Antiviral Properties

Another study focused on urea and thiourea derivatives of piperazine doped with febuxostat. Reddy et al. (2013) synthesized a series of piperazine-1-carboxamides and evaluated them for antiviral and antimicrobial activities. Notably, certain compounds within this series demonstrated promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial effects, underscoring the potential of piperazine derivatives in developing new antiviral and antimicrobial agents (Reddy, Rasheed, Rao, Adam, Rami Reddy, & Raju, 2013).

Cardiotonic Activity and Structural Modifications

The study of piperazine derivatives extends into cardiotonic agents as well. Nate et al. (1987) investigated the structure-activity relationships of thiazolidine-3-carbothioamides and carboxamides with modifications to the phenylpiperazino moiety. Their findings revealed that certain derivatives exhibited potent positive inotropic activity, indicating the potential use of piperazine compounds in developing cardiotonic drugs (Nate, Watanabe, Matsuki, Inoue, Ohtsuka, Sekine, Oda, Honma, Ishida, & Kanno, 1987).

Soluble Epoxide Hydrolase Inhibition

Piperazine-4-carboxamide derivatives have also been identified as inhibitors of soluble epoxide hydrolase, an enzyme involved in various physiological processes and diseases. Thalji et al. (2013) discovered that triazine-piperidine-4-carboxamide compounds exhibited significant inhibitory activity, providing a foundation for further research into their therapeutic applications (Thalji, McAtee, Belyanskaya, Brandt, Brown, Costell, Ding, Dodson, Eisennagel, Fries, Gross, Harpel, Holt, Israel, Jolivette, Krosky, Li, Lu, Mandichak, Roethke, Schnackenberg, Schwartz, Shewchuk, Xie, Behm, Douglas, Shaw, & Marino, 2013).

Future Directions

Thiazole derivatives have been the focus of much research due to their diverse biological activities . Future research could focus on synthesizing new compounds related to this scaffold to act as drug molecules with lesser side effects . Additionally, the distinctive modes of antibiotic activity of small molecules when used in conjunction with a cell penetrating peptide could be explored further .

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with their targets in a variety of ways, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The solubility properties of thiazole derivatives suggest that the compound’s action could be influenced by the presence of water, alcohol, ether, and various organic solvents .

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Cellular Effects

Some thiazole derivatives have been found to induce oxidative damage in Candida albicans

Molecular Mechanism

Some thiazole derivatives have been found to bind to the colchicine binding site of the tubulin , but it is unclear if this compound has a similar mechanism of action.

Properties

IUPAC Name |

4-phenyl-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c19-14(16-13-15-6-11-20-13)18-9-7-17(8-10-18)12-4-2-1-3-5-12/h1-6,11H,7-10H2,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZDAHDIFBPLJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2537995.png)

![4-(2-Methoxypyridin-3-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B2538000.png)

![N-(3,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2538004.png)

![3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2538011.png)

![5-[(E)-2-[1-[(4-Methoxyphenyl)methyl]triazol-4-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2538014.png)